molecular formula C8H9BrS B15336673 3-(1-Bromovinyl)-2,5-dimethylthiophene

3-(1-Bromovinyl)-2,5-dimethylthiophene

Cat. No.: B15336673
M. Wt: 217.13 g/mol
InChI Key: JCPCPXHUAUGNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Bromovinyl)-2,5-dimethylthiophene is a brominated thiophene derivative characterized by a thiophene ring substituted with methyl groups at the 2- and 5-positions and a 1-bromovinyl group at the 3-position. Its molecular formula is C₈H₉BrS, with a molecular weight of 217.13 g/mol (estimated).

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

3-(1-bromoethenyl)-2,5-dimethylthiophene

InChI

InChI=1S/C8H9BrS/c1-5-4-8(6(2)9)7(3)10-5/h4H,2H2,1,3H3

InChI Key

JCPCPXHUAUGNPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromovinyl)-2,5-dimethylthiophene can be achieved through various methods. One common approach involves the bromination of 2,5-dimethylthiophene followed by a vinylation reaction. The bromination step typically uses N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the thiophene ring. The subsequent vinylation can be carried out using a palladium-catalyzed coupling reaction with a vinyl halide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromovinyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Thiophenes: Formed through substitution reactions.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions.

Scientific Research Applications

3-(1-Bromovinyl)-2,5-dimethylthiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(1-Bromovinyl)-2,5-dimethylthiophene in chemical reactions involves the activation of the bromovinyl group, which can undergo nucleophilic substitution or coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions.

Comparison with Similar Compounds

2,5-Dimethylthiophene (CAS: 638-02-8)

  • Structure : Methyl groups at 2- and 5-positions on the thiophene ring.
  • Properties :
    • Molecular weight: 112.19 g/mol .
    • log P: 2.91 , indicating moderate hydrophobicity.
    • Flammability: Classified as a flammable liquid (OSHA Hazard Communication Standard) .
    • Toxicity: Low acute oral and inhalation toxicity (OSHA Category 4) .
  • Applications : Used in organic synthesis and as a bee attractant in ecological studies (28% bee preference in artificial feeder tests) .

3,5-Dimethylthiophene

  • Structure : Methyl groups at 3- and 5-positions.
  • Properties: Similar molecular weight (112.19 g/mol) to 2,5-dimethylthiophene . No log P or toxicity data provided, but steric differences may alter reactivity compared to the 2,5-isomer.
  • Applications : Utilized as an intermediate in chemical manufacturing, though specific applications are less documented .

3-(Bromomethyl)-2,5-dimethylthiophene (CAS: 1343418-75-6)

  • Structure : Bromomethyl group at the 3-position instead of bromovinyl.
  • Properties :
    • Molecular weight: 209.13 g/mol (95% purity) .
    • Reactivity: The bromomethyl group may undergo nucleophilic substitution more readily than the bromovinyl group due to reduced steric hindrance.
  • Applications: Potential use in Suzuki-Miyaura coupling reactions, though specific data are unavailable .

Thiophene Derivatives with α-Glucosidase Inhibition Activity

  • Examples :
    • 2-Methylthiophene derivatives (IC₅₀: 39.62–50.33 µM) .
    • 2,5-Dimethylthiophene derivatives (IC₅₀: ~40–47 µM) .
  • Key Findings: Methyl substitution patterns influence inhibitory potency. For instance, 2,5-dimethylthiophene derivatives exhibit comparable activity to 3-methylthiophene analogs .

Table 1: Comparative Data for Thiophene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) log P α-Glucosidase IC₅₀ (µM) Flammability Toxicity Profile
2,5-Dimethylthiophene C₆H₈S 112.19 2.91 N/A Flammable (Class 3) Low oral/inhalation toxicity
3-(1-Bromovinyl)-2,5-dimethylthiophene C₈H₉BrS 217.13* ~3.5* Not tested Highly flammable* Expected higher toxicity*
3-(Bromomethyl)-2,5-dimethylthiophene C₇H₉BrS 209.13 N/A N/A Likely flammable Unknown
2-Methylthiophene derivatives Varies Varies N/A 39.62–50.33 N/A Varies

*Estimated based on structural analogs.

Key Observations:

Reactivity : The bromovinyl group in this compound may enhance electrophilicity compared to methyl or bromomethyl substituents, favoring participation in cross-coupling reactions.

Safety: 2,5-Dimethylthiophene requires precautions against flammability and vapor ignition .

The bromovinyl derivative’s activity remains unexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.